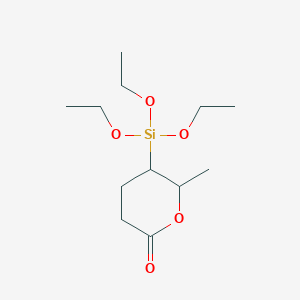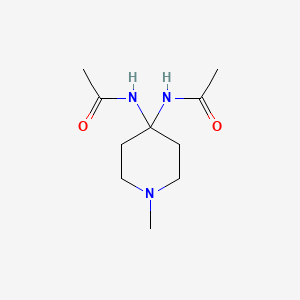
6-Methyl-5-(triethoxysilyl)oxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-(triethoxysilyl)oxan-2-one is an organosilicon compound with a unique structure that combines both organic and inorganic elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(triethoxysilyl)oxan-2-one typically involves the reaction of 6-methyl-5-oxan-2-one with triethoxysilane under specific conditions. The reaction is usually catalyzed by a transition metal catalyst such as palladium or platinum to facilitate the formation of the Si-O bond. The reaction conditions often include an inert atmosphere, controlled temperature, and the use of an appropriate solvent to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-5-(triethoxysilyl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5-(triethoxysilyl)oxan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and biomedical implants.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-5-(triethoxysilyl)oxan-2-one involves the interaction of the triethoxysilyl group with various molecular targets. The compound can form stable bonds with hydroxyl groups on surfaces, leading to the formation of siloxane linkages. These interactions are crucial for its applications in surface modification and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-5-octen-2-one: Another organosilicon compound with a similar structure but different functional groups.
6-Methyloxan-2-one: A related compound without the triethoxysilyl group, used in different chemical applications.
Uniqueness
6-Methyl-5-(triethoxysilyl)oxan-2-one is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical reactivity and potential for surface modification. This makes it particularly valuable in applications requiring strong adhesion and stability.
Eigenschaften
CAS-Nummer |
150241-73-9 |
|---|---|
Molekularformel |
C12H24O5Si |
Molekulargewicht |
276.40 g/mol |
IUPAC-Name |
6-methyl-5-triethoxysilyloxan-2-one |
InChI |
InChI=1S/C12H24O5Si/c1-5-14-18(15-6-2,16-7-3)11-8-9-12(13)17-10(11)4/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
YWCBUVRQIPCSOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1CCC(=O)OC1C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)


![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)

![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)

